
4,4'-(Dimethylsilanediyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Dimethylsilanediyl)dibenzaldehyde is an organic compound with the chemical formula C16H16O2Si It is characterized by the presence of a dimethylsilanediyl group linking two benzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dimethylsilanediyl)dibenzaldehyde typically involves the reaction of benzaldehyde with a dimethylsilanediyl precursor. One common method is the hydrosilylation of benzaldehyde using a dimethylsilane compound in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dimethylsilanediyl)dibenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to a more sustainable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Dimethylsilanediyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-(Dimethylsilanediyl)dibenzoic acid.
Reduction: 4,4’-(Dimethylsilanediyl)dibenzyl alcohol.
Substitution: 4,4’-(Dimethylsilanediyl)dinitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
4,4’-(Dimethylsilanediyl)dibenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is utilized in the development of novel polymers and resins with enhanced thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 4,4’-(Dimethylsilanediyl)dibenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the dimethylsilanediyl group influences the reactivity of the benzaldehyde moieties, allowing for selective modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: This compound features a thiadiazole ring instead of the dimethylsilanediyl group.
4,4’-(Diphenylsilanediyl)dibenzaldehyde: This compound has a diphenylsilanediyl group linking the benzaldehyde moieties.
Uniqueness
4,4’-(Dimethylsilanediyl)dibenzaldehyde is unique due to the presence of the dimethylsilanediyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
16117-15-0 |
|---|---|
Molecular Formula |
C16H16O2Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
4-[(4-formylphenyl)-dimethylsilyl]benzaldehyde |
InChI |
InChI=1S/C16H16O2Si/c1-19(2,15-7-3-13(11-17)4-8-15)16-9-5-14(12-18)6-10-16/h3-12H,1-2H3 |
InChI Key |
ISGYADUONBKLRG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
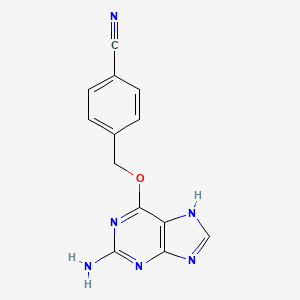
![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)
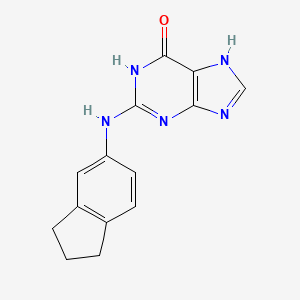
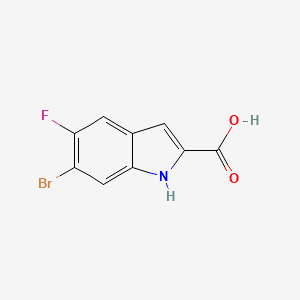
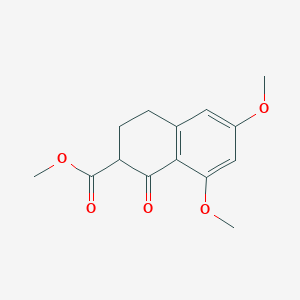


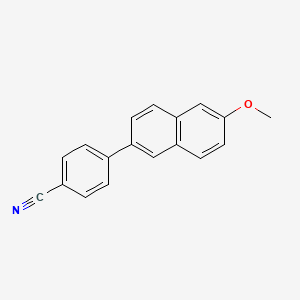
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)

